N-(3-cyanothiophen-2-yl)-3-(trifluoromethyl)benzamide
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Overview
Description
N-(3-cyanothiophen-2-yl)-3-(trifluoromethyl)benzamide is an organic compound that features a benzamide core substituted with a trifluoromethyl group and a thiophene ring bearing a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanothiophen-2-yl)-3-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Formation of the Benzamide Core: The benzamide core can be synthesized through an amidation reaction involving a suitable amine and an acid chloride.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods may include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanothiophen-2-yl)-3-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using suitable oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced using suitable reducing agents to form corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-(3-cyanothiophen-2-yl)-3-(trifluoromethyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials with unique electronic and optical properties.
Biological Research: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which N-(3-cyanothiophen-2-yl)-3-(trifluoromethyl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. In materials science, the compound’s unique electronic and optical properties may be exploited to develop advanced materials with specific functionalities.
Comparison with Similar Compounds
N-(3-cyanothiophen-2-yl)-3-(trifluoromethyl)benzamide can be compared with other similar compounds, such as:
N-(3-cyanothiophen-2-yl)-3-(trifluoromethyl)aniline: This compound features an aniline core instead of a benzamide core, leading to different chemical properties and applications.
N-(3-cyanothiophen-2-yl)-3-(trifluoromethyl)phenol: This compound features a phenol core instead of a benzamide core, leading to different chemical properties and applications.
N-(3-cyanothiophen-2-yl)-3-(trifluoromethyl)benzoic acid: This compound features a benzoic acid core instead of a benzamide core, leading to different chemical properties and applications.
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2OS/c14-13(15,16)10-3-1-2-8(6-10)11(19)18-12-9(7-17)4-5-20-12/h1-6H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USHDGSRSUIPFJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=C(C=CS2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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